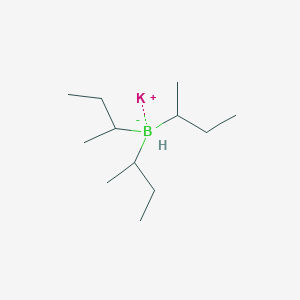

Potassium;tri(butan-2-yl)boranuide

Overview

Description

Potassium;tri(butan-2-yl)boranuide (IUPAC name: potassium tris(butan-2-yl)boranuide) is an organoboron compound characterized by a boron center bonded to three sec-butyl (butan-2-yl) groups and a potassium counterion. This compound belongs to the class of borate salts, which are widely used in organic synthesis, particularly in cross-coupling reactions and as reducing agents. Its structure imparts steric bulk and electron-donating properties, making it valuable in stereoselective transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;tri(butan-2-yl)boranuide is synthesized by reacting potassium hydride with tri-sec-butylborane. The reaction is typically carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the process. The resulting product is then dissolved in tetrahydrofuran to create a stable solution .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and solvents to ensure the purity and stability of the final product. The compound is then packaged in moisture-free containers to maintain its reactivity .

Chemical Reactions Analysis

Types of Reactions

Potassium;tri(butan-2-yl)boranuide primarily undergoes reduction reactions. It is highly effective in the stereoselective reduction of ketones, aldehydes, and other carbonyl compounds. The compound can also participate in regioselective reactions with transition metal ligands .

Common Reagents and Conditions

The reduction reactions involving this compound are typically carried out in tetrahydrofuran as the solvent. The reactions are often performed under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. Common reagents used alongside this compound include various transition metal catalysts .

Major Products Formed

The major products formed from the reduction reactions of this compound are the corresponding alcohols from ketones and aldehydes. The compound’s high selectivity ensures that the desired stereoisomer is predominantly formed .

Scientific Research Applications

Synthetic Chemistry

1.1 Reductive Reactions

Potassium tri(butan-2-yl)boranuide serves as a reducing agent in various synthetic reactions. Its bulky structure allows for selective reductions, particularly in the stereoselective reduction of ketones and aldehydes. The compound facilitates the conversion of carbonyl compounds into their corresponding alcohols with high selectivity and yield. For example:

This reaction highlights the reagent's capacity to deliver hydride ions to carbonyl groups efficiently, making it a valuable tool in organic synthesis .

1.2 Cross-Coupling Reactions

In addition to its reducing capabilities, potassium tri(butan-2-yl)boranuide can participate in cross-coupling reactions , such as Suzuki–Miyaura reactions. These reactions are pivotal for forming carbon-carbon bonds, which are essential in constructing complex organic molecules. The stability of organoboron reagents like potassium tri(butan-2-yl)boranuide under oxidative conditions enhances their utility in these transformations .

Medicinal Chemistry

2.1 Antibacterial Applications

Recent studies indicate that boron-containing compounds, including potassium tri(butan-2-yl)boranuide, have potential applications in antibacterial therapies . The compound has been explored for its ability to treat bacterial infections, such as urinary tract infections (UTIs) and inflammatory bowel diseases (IBD). The mechanism involves the inhibition of bacterial growth through interactions with essential cellular components .

Case Study:

A study demonstrated the effectiveness of potassium tri(butan-2-yl)boranuide derivatives against specific bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .

Materials Science

3.1 Polymer Chemistry

Potassium tri(butan-2-yl)boranuide is also used in polymer synthesis , particularly in the development of boron-containing polymers that exhibit unique properties such as enhanced thermal stability and improved mechanical strength. Its role as a catalyst or additive in polymerization processes can lead to innovative materials with tailored functionalities .

Comparative Data Table

The following table summarizes the key properties and applications of potassium tri(butan-2-yl)boranuide compared to other boron reagents:

| Property/Application | Potassium Tri(butan-2-yl)boranuide | L-selectride | Potassium Trifluoroborate |

|---|---|---|---|

| Reducing Agent | Yes | Yes | Limited |

| Stereoselective Reduction | High yield | Very high yield | Not applicable |

| Cross-Coupling Reactions | Yes | Limited | Yes |

| Antibacterial Activity | Potentially effective | Not applicable | Not applicable |

| Polymerization Catalyst | Yes | Limited | Not applicable |

Mechanism of Action

The mechanism by which Potassium;tri(butan-2-yl)boranuide exerts its effects involves the transfer of a hydride ion to the substrate. This hydride transfer is facilitated by the boron atom in the compound, which acts as a Lewis acid, stabilizing the transition state and promoting the reduction reaction. The molecular targets of this compound are typically carbonyl groups in organic molecules, leading to the formation of alcohols .

Comparison with Similar Compounds

Lithium tri-sec-butylborohydride (L-Selectride)

- Molecular Formula : C₁₂H₂₈BLi

- Structure : Tris(butan-2-yl)boranuide with a lithium counterion.

- Key Differences: Reactivity: Lithium’s smaller ionic radius enhances solubility in tetrahydrofuran (THF), making L-Selectride a potent reducing agent for ketones and esters. Potassium’s larger ion may reduce solubility in ethers but improve stability in polar aprotic solvents . Applications: L-Selectride is renowned for stereoselective reductions (e.g., in alkaloid synthesis), whereas potassium derivatives are more common in transmetalation steps of Suzuki-Miyaura couplings .

Potassium Tetraphenylboranuide

- Molecular Formula : C₂₄H₂₀BK

- Structure : Boron center bonded to four phenyl groups.

- Key Differences: Electronic Effects: Phenyl groups are electron-withdrawing, reducing nucleophilicity compared to electron-donating sec-butyl groups. This makes tetraphenylboranuide less reactive in organometallic reactions but ideal for precipitating large cations (e.g., K⁺) in analytical chemistry . Solubility: Tetraphenylboranuide has low solubility in water and organic solvents, limiting its use to specific precipitation applications, unlike the more soluble tri(butan-2-yl) variant .

Potassium Trifluoro(aryl)boranuides

- Examples :

- Key Differences :

- Substituent Effects : Trifluoromethyl and aryl groups introduce electron-withdrawing effects, stabilizing the boron center but reducing nucleophilicity. This contrasts with the electron-rich tri(butan-2-yl)boranuide, which is more reactive in nucleophilic substitutions .

- Applications : Aryl-trifluoroborates are often used in cross-coupling reactions where electronic tuning is critical, while trialkylborates excel in sterically demanding environments .

Heterocyclic Derivatives

Comparative Data Table

Biological Activity

Potassium;tri(butan-2-yl)boranuide, also known as potassium tri-sec-butylborohydride, is a chemical compound with the molecular formula . This compound has garnered interest in various fields, particularly in organic synthesis and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its tri-sec-butylborohydride structure, which imparts specific reactivity patterns beneficial in synthetic chemistry. Its unique structure allows it to act as a reducing agent in various chemical reactions, particularly in the reduction of carbonyl compounds.

Biological Activity

The biological activity of this compound is primarily associated with its role as a reducing agent. It has been studied for its potential effects on cellular processes and its interactions with biological molecules.

- Reduction Reactions : The compound acts as a hydride donor, facilitating the reduction of various functional groups, including aldehydes and ketones. This property is crucial in organic synthesis where selective reductions are required.

- Cellular Interactions : Preliminary studies suggest that this compound may influence cellular pathways by altering redox states within cells. This can lead to changes in gene expression and metabolic processes.

In Vitro Studies

Recent research has explored the effects of this compound on different cell lines:

- Cell Viability : Studies indicate that this compound exhibits low toxicity at certain concentrations, making it a candidate for further exploration in drug development.

- Gene Expression : Experiments have shown that exposure to this compound can modulate the expression of genes involved in oxidative stress response, suggesting a potential role in protecting cells from oxidative damage.

Case Studies

- Synthesis Applications : In a study focusing on the synthesis of complex organic molecules, this compound was utilized to achieve high yields in the reduction of ketones to alcohols, demonstrating its effectiveness as a reducing agent.

- Toxicity Assessments : Toxicological evaluations revealed that while high concentrations can lead to cytotoxic effects, lower doses did not significantly impact cell viability, indicating a threshold for safe use.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C12H28BK |

| Molecular Weight | 232.4 g/mol |

| Reducing Agent Type | Tri-sec-butylborohydride |

| Typical Concentration Range | 0.1 - 1.0 M |

Q & A

Basic Research Questions

Q. How can the purity of Potassium tri(butan-2-yl)boranuide be accurately determined in synthetic preparations?

Methodological Answer: High-performance liquid chromatography (HPLC) with chiral stationary phases is recommended for assessing enantiomeric purity, as demonstrated in the synthesis of (2S)- and (2R)-butan-2-yl esters (85% and 75% purity, respectively) . Coupled with mass spectrometry (MS), this approach ensures precise quantification of impurities and by-products.

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of Potassium tri(butan-2-yl)boranuide?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) and infrared (IR) spectroscopy are critical. For example, trifluoroborate derivatives are often validated via ¹⁹F NMR and IR absorption bands for B-F bonds, as seen in PubChem data for structurally related potassium trifluoroborates .

Q. What are the critical parameters to optimize in the synthesis of Potassium tri(butan-2-yl)boranuide to minimize by-products?

Methodological Answer: Key parameters include:

- Solvent selection : Anhydrous benzene minimizes side reactions, as shown in ester syntheses .

- Reaction time : Controlled reflux duration (e.g., 1 hour for esterification) prevents decomposition .

- Purification : Sequential washing with acidic and basic solutions removes excess reagents, as detailed in Schott filtration protocols .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictions between reported solubility data of Potassium tri(butan-2-yl)boranuide in different solvent systems?

Methodological Answer: Use phase-solubility analysis combined with calorimetry to measure thermodynamic parameters (ΔH, ΔG). The International Union of Pure and Applied Chemistry (IUPAC) emphasizes standardized protocols for solubility studies, including error estimation and solvent purity controls . For polar solvents like DMSO, dielectric constant measurements can clarify discrepancies.

Q. How does the stereochemistry of the butan-2-yl substituent influence the reactivity of Potassium tri(butan-2-yl)boranuide in cross-coupling reactions?

Methodological Answer: Enantiomeric effects can be studied via comparative kinetic assays. For instance, (2S)-butan-2-yl derivatives exhibit distinct biological activity in Zygaenidae moth attractants compared to (2R)-isomers, suggesting stereochemistry-dependent reactivity . Chiral chromatography and X-ray crystallography of reaction intermediates can further elucidate mechanistic differences.

Q. What methodologies can elucidate the thermodynamic stability of Potassium tri(butan-2-yl)boranuide under varying storage conditions?

Methodological Answer: Accelerated stability testing under controlled humidity and temperature, paired with thermogravimetric analysis (TGA), provides degradation profiles. For hygroscopic boranuides, moisture-resistant packaging (e.g., desiccant-filled containers) is critical, as advised in safety protocols for potassium tetraphenylborate .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal decomposition thresholds of Potassium tri(butan-2-yl)boranuide?

Methodological Answer: Differential scanning calorimetry (DSC) under inert atmospheres (N₂/Ar) can resolve inconsistencies. IUPAC guidelines recommend triplicate runs with calibrated equipment to ensure reproducibility . Contradictions may arise from impurities or oxidative side reactions, necessitating elemental analysis (EA) for batch validation.

Q. Experimental Design Considerations

Q. What controls are essential when testing the catalytic activity of Potassium tri(butan-2-yl)boranuide in Suzuki-Miyaura couplings?

Methodological Answer: Include:

- Negative controls : Reactions without the boranuide to rule out solvent/ligand effects.

- Isotopic labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton exchange in mechanistic studies .

- Chiral additives : To assess stereochemical interference, as shown in enantioselective syntheses of trifluoroborate complexes .

Properties

IUPAC Name |

potassium;tri(butan-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28B.K/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEDTYWJTOUTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH-](C(C)CC)(C(C)CC)C(C)CC.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BK | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solution in THF: Clear water-white to yellow viscous liquid; [Merck Index] | |

| Record name | Potassium tri-sec-butylborohydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

54575-49-4 | |

| Record name | Potassium tri-sec-butylborohydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54575-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium tri-sec-butylborohydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054575494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.